N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the triazole moiety: This step involves the reaction of the pyridazine core with a triazole derivative, often under conditions that promote nucleophilic substitution.
Attachment of the piperazine group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring.
Other pyridazine derivatives: Compounds such as pyridazine-3-carboxamides with different substituents can be compared based on their chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O/c1-18-4-6-19(7-5-18)17-12(21)10-2-3-11(16-15-10)20-9-13-8-14-20/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJALDGRGYCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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